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Compound of Interest

Compound Name: Thiocarbohydrazide

Cat. No.: B147625

Introduction

Thiocarbohydrazide (TCH) is a unique and highly versatile reagent in organic synthesis,
serving as a foundational building block for a diverse array of heterocyclic compounds.[1][2][3]
Structurally, it is a hydrazine derivative of thiocarbonic acid, featuring a central thiocarbonyl
group flanked by two hydrazine moieties (NH2NH-C(S)-NHNH:z). This arrangement provides
multiple nucleophilic centers, making it an ideal precursor for constructing complex molecular
architectures, particularly five- and six-membered heterocycles that are of significant interest in
medicinal chemistry and drug development.[1][2][4][5] Its ability to react with a wide range of
electrophiles has established thiocarbohydrazide as an indispensable tool for synthetic
chemists.[4][6]

Synthesis of Thiocarbohydrazide

Several reliable methods exist for the preparation of thiocarbohydrazide. The most prevalent
and economically viable routes involve the hydrazinolysis of either carbon disulfide or

thiophosgene.

» Hydrazinolysis of Carbon Disulfide: This is the most common, cheapest, and most practical
method for preparing thiocarbohydrazide.[2] The reaction of carbon disulfide with hydrazine
hydrate in an aqueous medium typically affords the product in 60—-70% yield.[1][2] The yield
can be significantly improved to 90-95% through the use of catalysts like 2-mercaptoethanol
or 2-chloroethanol.[1][2][4]

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b147625?utm_src=pdf-interest
https://www.benchchem.com/product/b147625?utm_src=pdf-body
https://www.tandfonline.com/doi/full/10.1080/17415990902894265
https://www.tandfonline.com/doi/pdf/10.1080/17415990902894265
https://www.wisdomlib.org/concept/thiocarbohydrazide
https://www.tandfonline.com/doi/full/10.1080/17415990902894265
https://www.tandfonline.com/doi/pdf/10.1080/17415990902894265
http://article.sapub.org/10.5923.j.chemistry.20120202.09.html
https://www.arkat-usa.org/get-file/29090/
https://www.benchchem.com/product/b147625?utm_src=pdf-body
http://article.sapub.org/10.5923.j.chemistry.20120202.09.html
https://www.scilit.com/publications/6f577210d5fb74bda8e8ed2f03b9b4ce
https://www.benchchem.com/product/b147625?utm_src=pdf-body
https://www.benchchem.com/product/b147625?utm_src=pdf-body
https://www.benchchem.com/product/b147625?utm_src=pdf-body
https://www.tandfonline.com/doi/pdf/10.1080/17415990902894265
https://www.tandfonline.com/doi/full/10.1080/17415990902894265
https://www.tandfonline.com/doi/pdf/10.1080/17415990902894265
https://www.tandfonline.com/doi/full/10.1080/17415990902894265
https://www.tandfonline.com/doi/pdf/10.1080/17415990902894265
http://article.sapub.org/10.5923.j.chemistry.20120202.09.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

» Hydrazinolysis of Thiophosgene: Thiophosgene also readily undergoes hydrazinolysis in

either ether or agueous media to provide thiocarbohydrazide in satisfactory yields.[1]

Table 1: Comparison of Synthetic Methods for Thiocarbohydrazide

Starting

Typical

Typical

Method . Catalyst - Notes
Materials Solvents Yield
Most
Carbon ]
) ] o economical
Hydrazinolysi disulfide, Water, ]
) None 60-70% and widely
s of CS2 Hydrazine Ethanol
used method.
hydrate
[2]
) Carbon Optimized
Catalytic S 2- -
] _disulfide, conditions for
Hydrazinolysi ) Water Chloroethano  >90% ) )
Hydrazine high-yield
s of CS2 [ )
hydrate synthesis.[4]
) ) A viable
Hydrazinolysi ]
) alternative to
s of Thiophosgen ]
) ] Ether, Water None Satisfactory the carbon
Thiophosgen e, Hydrazine o
disulfide
e
method.[1]

Experimental Protocol: Synthesis of Thiocarbohydrazide
via Hydrazinolysis of Carbon Disulfide[7]

Materials:

e Carbon disulfide (CS2) (0.22 mole, 13 ml)

o Hydrazine hydrate (85%) (0.44 mole, 24 ml)

 Distilled water (15 ml)

Procedure:
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e To a vigorously stirred solution of hydrazine hydrate in distilled water, add carbon disulfide
dropwise over a period of 30 minutes.

 After the addition is complete, raise the temperature of the reaction mixture to 100-110°C
and reflux for 2 hours.

e Cool the reaction mixture in an ice bath to 0°C to precipitate the product.

« Filter the precipitated thiocarbohydrazide, wash with cold ethanol followed by diethyl ether,
and then air dry.

e The crude product can be recrystallized from a minimum amount of hot water to yield pure
thiocarbohydrazide.

o Yield: 76%

o Melting Point: 169-170°C

Core Applications in Heterocyclic Synthesis

The true utility of thiocarbohydrazide is demonstrated in its application as a precursor for
various nitrogen- and sulfur-containing heterocycles.

A. Synthesis of 1,2,4-Triazoles

One of the most important applications of thiocarbohydrazide is the synthesis of 4-amino-5-
mercapto-1,2,4-triazoles. These structures are key intermediates for a variety of fused
heterocyclic systems with significant pharmacological activities.[7][8] The most direct route
involves the reaction of thiocarbohydrazide with carboxylic acids.[4][9][10]

The fusion of dicarboxylic acids with thiocarbohydrazide provides a one-pot reaction to
generate bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)alkane/arylene compounds.[1][11]

Table 2: Synthesis of 4-Amino-1,2,4-triazole-5-thiones from Carboxylic Acids
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) ) bis-(4-amino-5-
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Experimental Protocol: General Procedure for Synthesis
of 3-Substituted-4-amino-1,2,4-triazole-5-thiones[10]

Materials:

Thiocarbohydrazide (10 mmol)

Appropriate carboxylic acid (10 mmol)

Boiling water (20 mL)

Ethanol (for recrystallization)
Procedure:

e Mix equimolar amounts of thiocarbohydrazide and the appropriate carboxylic acid in a
flask.

o Heat the mixture at 165-170°C for 30 minutes.
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 To the resulting solid, add 20 mL of boiling water and allow the mixture to stand at room
temperature for 24 hours.

« Filter the precipitate and recrystallize from ethanol to afford the pure triazole derivative.

Reactants

R-COOH

Thiocarbohydrazide (Carboxylic Acid)

Acylthiocarbohydrazide
Intermediate

Cyclization
(-2H20)

Product
y
4-Amino-5-mercapto-
1,2,4-triazole

Click to download full resolution via product page

Caption: General pathway for 1,2,4-triazole synthesis.

B. Synthesis of 1,3,4-Thiadiazoles and Fused Systems

Thiocarbohydrazide is a key precursor for 1,3,4-thiadiazole derivatives. A common strategy
involves the initial formation of a thiocarbohydrazone, which then undergoes catalytic
intracyclization to form a 2,5-dihydro-1,3,4-thiadiazoline ring.[12] Furthermore, the 1,2,4-
triazoles synthesized from thiocarbohydrazide can be used to construct fused heterocyclic
systems, such as 7H-[1][12][7]triazolo[3,4-b][1][2][7]thiadiazines, by reacting them with a-
haloketones or other bifunctional electrophiles.[7][10]
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Table 3: Synthesis of Thiadiazole and Fused Triazolo-Thiadiazine Derivatives

Starting Material Reagent(s) Product Type Reference
1- 2-Hydrazinyl-5,5-
(Diphenylmethylene)th  Ferric chloride (FeCls)  diphenyl-2,5-dihydro- [12]
iocarbohydrazone 1,3,4-thiadiazoline

6-Aryl-3-aryl-7H-[1]

4-Amino-1,2,4- Aromatic carboxylic )
] ] ) [L2][7]triazolo[3,4-b][1]  [7]
triazole-3-thiol acids o
[2][7]thiadiazine
TH-[1][12]
4-Amino-5-mercapto- ) ) [7]triazolo[3,4-b][1][2]
) Chloroacetic acid o [10]
1,2,4-triazole [7]thiadiazin-6(5H)-
one

Experimental Protocol: Synthesis of 2-Hydrazinyl-5,5-
diphenyl-2,5-dihydro-1,3,4-thiadiazoline[7]

Materials:

e 1-(Diphenylmethylene)thiocarbohydrazone

 Ferric chloride (catalyst)

» Ethanol

Procedure:

e Dissolve 1-(diphenylmethylene)thiocarbohydrazone in ethanol.

e Add a catalytic amount of ferric chloride to the solution.

o Reflux the reaction mixture for a specified time (monitoring by TLC is recommended).

» Upon completion, cool the reaction mixture and isolate the precipitated product by filtration.
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e Wash the product with cold ethanol and dry. The crude product can be recrystallized if
necessary.

o Note: This is a general outline; specific quantities and reflux times would be optimized for
the specific substrate.

Synthetic Workflow
Benzophenone \ Catalytic
Condensation Th|ocarbohyc_irazone Intracyclization > 1,3,4-Thiadiazoline
] | P Intermediate Product
Thiocarbohydrazide

Click to download full resolution via product page

Caption: Workflow for 1,3,4-thiadiazoline synthesis.

C. Synthesis of Thiocarbohydrazones (Schiff Bases)

The reaction of thiocarbohydrazide with aldehydes and ketones is facile and leads to the
formation of thiocarbohydrazones, which are a class of Schiff bases.[13] These reactions are
typically rapid.[2] Depending on the stoichiometry, either mono- or dithiocarbohydrazones can
be formed. The di-adducts are generally formed readily, while the synthesis of mono-adducts
requires controlled conditions, such as adding the carbonyl compound to a warm aqueous
solution of thiocarbohydrazide.[1][2][14] These thiocarbohydrazone derivatives are not only
valuable intermediates but also exhibit a range of biological activities themselves.[13][15]

Table 4: Examples of Thiocarbohydrazone Synthesis
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Molar Ratio
Carbonyl .
(TCH:Carbonyl Conditions Product Type Reference
Compound )
) Reflux in ethanol )
Substituted _ o Monothiocarbohy
1:1 with acetic acid [16]
Aldehydes drazone
catalyst
m-
) Refluxing Dithiocarbohydra
Nitrobenzaldehy 1:2 [4]
aqueous alcohol zone
de
Methyl hexyl 11 Refluxing Monothiocarbohy )
ketone ' aqueous alcohol drazone
Reflux in Bis-isatin
Isatin derivatives ~ 1:2 ethanol-acetic thiocarbohydrazo  [16]

acid

ne

Experimental Protocol: Synthesis of
Monothiocarbohydrazones[16]

Materials:

Procedure:

Ethanol (30 ml)

Thiocarbohydrazide (0.01 mol)

Substituted aldehyde (0.01 mol)

Glacial acetic acid (few drops)

o Combine an equimolar mixture of thiocarbohydrazide and the substituted aldehyde in

ethanol in a conical flask.

o Add a few drops of glacial acetic acid to catalyze the reaction.
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e Heat the resulting mixture under reflux for 1 hour.
» Cool the reaction mixture overnight to allow for complete precipitation.

+ Collect the precipitate by filtration and purify by recrystallization from ethanol.

Reactants

Thiocarbohydrazide R-CHO / R2C=0
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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